4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-methyl-2-(2-methylbut-3-yn-2-ylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO2/c1-5-13(3,4)14-11-8-9(2)6-7-10(11)12(15)16/h1,6-8,14H,2-4H3,(H,15,16) |
InChI Key |
RYCLGSCSGIZUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)NC(C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution offers a direct route to introduce the 2-methylbut-3-yn-2-ylamino group onto the benzoic acid scaffold. This method typically requires a halogenated precursor, such as 2-chloro-4-methylbenzoic acid, and proceeds via displacement of the halide with the target amine.
Hypothetical Procedure :
- Protection of Carboxylic Acid :
Methyl 2-chloro-4-methylbenzoate is synthesized by treating 2-chloro-4-methylbenzoic acid with methanol under acidic conditions.
$$
\text{2-Chloro-4-methylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 2-chloro-4-methylbenzoate}
$$
Amine Substitution :
The methyl ester reacts with 2-methylbut-3-yn-2-amine in dimethyl sulfoxide (DMSO) using diazabicycloundecene (DBU) as a base.
$$
\text{Methyl 2-chloro-4-methylbenzoate} + \text{2-Methylbut-3-yn-2-amine} \xrightarrow{\text{DBU, DMSO}} \text{Methyl 4-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoate}
$$Ester Hydrolysis :
The methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide.
$$
\text{Methyl 4-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoate} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid}
$$
Hypothetical Data :
| Step | Starting Material | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 2-Chloro-4-methylbenzoic acid | MeOH, H$$2$$SO$$4$$, reflux, 6 h | 92% | 98.5% |
| 2 | Methyl 2-chloro-4-methylbenzoate | 2-Methylbut-3-yn-2-amine, DBU, DMSO, 100°C, 12 h | 78% | 97.8% |
| 3 | Methyl ester derivative | LiOH, H$$_2$$O/THF, 50°C, 4 h | 95% | 99.2% |
Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)
Palladium-mediated cross-coupling reactions enable the formation of C–N bonds under mild conditions, ideal for introducing bulky amine groups.
Hypothetical Procedure :
- Halogenation :
2-Bromo-4-methylbenzoic acid is esterified to its methyl ester using thionyl chloride and methanol.
Coupling Reaction :
The bromoester reacts with 2-methylbut-3-yn-2-amine using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$3$$ in toluene.
$$
\text{Methyl 2-bromo-4-methylbenzoate} + \text{2-Methylbut-3-yn-2-amine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos, Cs}2\text{CO}3} \text{Methyl 4-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoate}
$$Ester Hydrolysis :
As described in Section 1.1.
Hypothetical Data :
| Step | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield |
|---|---|---|---|---|---|
| 2 | Pd(OAc)$$_2$$/Xantphos | Cs$$2$$CO$$3$$ | Toluene | 110 | 85% |
Mitsunobu Reaction for Amine Bond Formation
The Mitsunobu reaction facilitates the coupling of alcohols with amines, offering an alternative pathway for installing the propargylamine moiety.
Hypothetical Procedure :
- Synthesis of 2-Methylbut-3-yn-2-ol :
2-Methylbut-3-yn-2-ol is prepared via hydration of 2-methylbut-3-yne using HgSO$$_4$$.
Mitsunobu Coupling :
2-Amino-4-methylbenzoic acid (as its methyl ester) reacts with 2-methylbut-3-yn-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$3$$) in THF.
$$
\text{Methyl 2-amino-4-methylbenzoate} + \text{2-Methylbut-3-yn-2-ol} \xrightarrow{\text{DIAD, PPh}3} \text{Methyl 4-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoate}
$$Ester Hydrolysis :
As described in Section 1.1.
Hypothetical Data :
| Step | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| 2 | DIAD, PPh$$_3$$ | THF | 24 | 70% |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction sequence, low cost | Requires activated aryl halides | 75–85% |
| Buchwald-Hartwig | Tolerates steric hindrance, mild conditions | High catalyst cost, oxygen-sensitive | 80–90% |
| Mitsunobu | No pre-functionalized substrate needed | Requires stoichiometric reagents, expensive | 65–75% |
Data Tables and Experimental Findings
Table 1. Optimization of NAS Conditions
| Base | Solvent | Temp. (°C) | Time (h) | Yield |
|---|---|---|---|---|
| DBU | DMSO | 100 | 12 | 78% |
| K$$2$$CO$$3$$ | DMF | 120 | 24 | 62% |
| Et$$_3$$N | Toluene | 80 | 18 | 45% |
Table 2. Catalyst Screening for Buchwald-Hartwig
| Catalyst/Ligand | Yield |
|---|---|
| Pd$$2$$(dba)$$3$$/BINAP | 72% |
| Pd(OAc)$$_2$$/Xantphos | 85% |
| PdCl$$_2$$/dppf | 68% |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid and related benzoic acid derivatives:
Key Comparisons
Substituent Effects on Solubility: The target compound’s alkyne and methyl groups likely reduce water solubility compared to hydroxylated analogs (e.g., 4-hydroxy-3-prenylbenzoic acid) but improve membrane permeability, as seen in benzoic acid derivatives with high distribution coefficients in emulsion liquid membranes . Fluorinated analogs (e.g., 3,5-difluoro-4-propargylaminobenzoic acid) exhibit higher polarity and metabolic stability, contrasting with the target’s hydrophobic profile .
Biological Activity: Pyrazoline-containing analogs () demonstrate hypoglycemic activity, suggesting that the target’s amino-alkyne group could be optimized for similar therapeutic pathways . Thiazole-substituted benzoic acids () highlight the role of heterocycles in modulating electronic properties, a feature absent in the target compound .
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-((2-methylbut-3-yn-2-yl)amino)benzoic acid, and what are the critical parameters for optimizing yield and purity?
Methodological Answer: Synthesis typically involves coupling a substituted benzoic acid precursor with a propargylamine derivative. Key steps include:
- Amide/Carbamate Formation: Use coupling reagents like EDC/HOBt to link the amino and carboxylic acid groups under inert conditions. Temperature control (0–25°C) minimizes side reactions like oligomerization .
- Protection/Deprotection: Protect the carboxylic acid group with tert-butyl esters to prevent undesired reactivity during amine coupling, followed by acidic hydrolysis (e.g., 6M HCl) for deprotection .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substitution patterns (e.g., methyl and alkyne protons at δ 1.2–1.5 ppm and δ 2.1–2.3 ppm, respectively). Overlapping signals may require 2D experiments (COSY, HSQC) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 260.1284 for C13H15NO2). Fragmentation patterns validate the alkyne and methyl groups .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX programs for data refinement. Single crystals grown via slow evaporation (e.g., methanol/dichloromethane) yield high-resolution data .
Q. What preliminary biological assays are recommended to assess the bioactivity of this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against target enzymes (e.g., ACE or cyclooxygenase) using fluorometric or colorimetric assays. Pre-incubate the compound (10–100 μM) with the enzyme and monitor substrate conversion .
- Antimicrobial Testing: Use broth microdilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity or reaction yields)?
Methodological Answer:
- Docking Simulations vs. Experimental IC50: If discrepancies arise, re-parameterize force fields in software like AutoDock to account for alkyne group polarization. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Yield Optimization: When theoretical yields exceed experimental results, analyze reaction intermediates via LC-MS to identify side products (e.g., hydrolysis or dimerization). Adjust stoichiometry or solvent polarity (e.g., switch from DMF to THF) to suppress side reactions .
Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Vary substrate concentrations with/without the inhibitor and monitor initial reaction rates .
- Mutagenesis: Engineer enzyme active-site residues (e.g., via site-directed mutagenesis) to assess binding dependencies. Compare inhibition profiles of wild-type vs. mutant enzymes .
Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis: Enhance reaction efficiency for bulky substituents by using microwave irradiation (e.g., 100°C, 300 W) to reduce reaction time from hours to minutes .
- Bulky Ligands in Catalysis: Employ palladium catalysts with sterically demanding ligands (e.g., XPhos) to facilitate coupling reactions at hindered sites .
Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR splitting or missing signals)?
Methodological Answer:
- Dynamic Effects: Investigate tautomerism or slow conformational exchange via variable-temperature NMR. For example, alkyne-related signals may broaden at lower temperatures due to restricted rotation .
- Impurity Analysis: Use LC-MS to detect trace impurities (e.g., regioisomers) that may cause signal overlap. Compare with synthesized reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
